Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)5-7-2-3-8(10)4-7/h7-8H,2-6,11H2,1H3 |
InChI Key |
QQQDLXWKALTEDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC2CCC1C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]heptane Derivatives
The core bicyclic structure, bicyclo[2.2.1]heptane , is typically synthesized via Diels-Alder cycloaddition reactions involving cyclopentadiene and suitable dienophiles. For example, the reaction of cyclopentadiene with maleic anhydride followed by reduction yields the norbornane framework, which is the basis for the subsequent amino substitution.
Reaction Scheme 1: Diels-Alder Cycloaddition
Cyclopentadiene + Maleic Anhydride → Norbornene Derivative
Functionalization to Introduce Amino Group
The amino group at the 2-position is introduced via nucleophilic substitution or reductive amination of the corresponding ketone or aldehyde intermediate. Common methods include:
- Reduction of nitro derivatives to amines.
- Reductive amination of ketones with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Table 1: Typical Conditions for Amination
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitro reduction | Fe/HCl | Ethanol | 25-50°C | 85 | |
| Reductive amination | NH3, NaBH3CN | Methanol | Room temp | 70-80 |
Synthesis of Methyl 2-Amino-2-(bicyclo[2.2.1]heptan-2-yl)acetate
Esterification of the Amino-Functionalized Intermediate
The amino-bicyclic compound is esterified with methyl chloroacetate or methyl acetate derivatives to form the target ester. The key steps involve:
- Nucleophilic attack of the amino group on methyl chloroacetate.
- Reaction conditions include basic or neutral media to facilitate substitution.
Reaction Scheme 2: Esterification
Amino-bicyclo[2.2.1]heptane derivative + Methyl chloroacetate → Methyl 2-(2-amino-bicyclo[2.2.1]heptan-2-yl)acetate
Typical Reaction Conditions and Yields
| Reagent | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl chloroacetate | Dichloromethane | Triethylamine | 0-25°C | 65-75 | |
| Methyl acetate | Toluene | Acid catalyst | Reflux | 60-70 |
Alternative Synthetic Approaches
Reductive Amination of Bicyclo[2.2.1]heptan-2-one
An alternative route involves reductive amination of a bicyclic ketone with methyl chloroacetate derivatives, followed by purification.
Reaction Scheme 3: Reductive Amination
Bicyclo[2.2.1]heptan-2-one + Methyl chloroacetate + NaBH3CN → Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate
Key Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reductive amination | NaBH3CN | Methanol | Room temp | 65-80 |
Summary of Preparation Methods
Research Data and Material Table
| Parameter | Data | Source |
|---|---|---|
| Molecular weight | 183.25 g/mol | |
| Melting point | 102-105°C | |
| Yield (average) | 65-80% | Various |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives with Varied Substituents
2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid
- Structure: Lacks the amino group and methyl ester, featuring a carboxylic acid instead.
- Key Differences :
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic Acid Hydrochloride
- Structure: Contains an aminomethyl group and a carboxylic acid, with a hydrochloride salt.
- Key Differences: Basicity: The aminomethyl group increases basicity compared to the target compound’s primary amino group. Physicochemical Properties: Predicted collision cross-section (CCS) values for the hydrochloride salt (184.13 m/z, CCS = 141.8 Ų) suggest distinct interactions in mass spectrometry .
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(Methylamino)acetamide
- Structure: Replaces the ester with an acetamide and adds a methylamino group.
- Hydrogen Bonding: The acetamide and methylamino groups enhance hydrogen-bonding capacity compared to the target compound .
Bicyclo[2.2.1]heptane Derivatives with Heteroatoms
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid
- Structure : Incorporates an oxygen atom in the bicyclo ring (7-oxabicyclo system).
- Key Differences :
3-(3-Oxobicyclo[2.2.1]heptan-2-yl)propyl 2-(Phenylthio)acetate
- Structure : Features a ketone (oxo) group and a phenylthio substituent.
- Key Differences: Spectral Data: Distinct ¹H-NMR shifts (e.g., δ 7.27–7.34 for aromatic protons) highlight electronic differences from the target compound’s amino group . Synthesis: Microwave-assisted synthesis (75% yield) contrasts with traditional methods for the target compound .
Functional Group Variations: Esters vs. Acids vs. Amides
Pharmacologically Active Analogs
Substituted Phenoxy Acetamide Derivatives
- Structure: Bicyclo[2.2.1]heptane linked to phenoxy acetamide groups.
- Key Differences: Bioactivity: These derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) exhibit antimicrobial or anti-inflammatory properties, unlike the target compound’s ester . Synthesis: Utilizes chloroacetyl chloride and phenol coupling, differing from the target’s amino-ester synthesis .
Pancreatic Lipase Inhibitors
- Structure : Complex bicyclo systems with methylbutenyl and oxabicyclo substituents.
- Key Differences: Activity: Demonstrated IC₅₀ values in enzyme inhibition assays, suggesting the target compound’s amino group may enhance binding affinity .
Biological Activity
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate is an organic compound characterized by its unique bicyclic structure, which includes both an amino group and an ester functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- Structural Features : The bicyclo[2.2.1]heptane framework allows for effective interactions with biological targets such as enzymes and receptors, which may lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting or modulating their activity, which influences various biochemical pathways.
- Receptor Binding : Its structural configuration allows it to bind effectively to receptor sites, leading to alterations in receptor-mediated signaling pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines, although specific IC50 values and comparative data are still under investigation.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, further studies are warranted to explore its potential in neurodegenerative disease models.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Potential antiproliferative effects | |
| Enzyme Modulation | Interaction with enzyme active sites | |
| Receptor Interaction | Binding to receptor sites |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves:
- Starting Material : Bicyclo[2.2.1]heptan-2-one.
- Reagents : Methylamine and methyl chloroacetate.
- Process :
- Formation of imine from the ketone and amine.
- Reduction of the imine to the corresponding amine.
- Esterification with methyl chloroacetate.
Industrial methods often utilize optimized conditions in continuous flow reactors to enhance yield and purity.
Future Directions
The potential therapeutic applications of this compound warrant further investigation, particularly in the following areas:
- In Vivo Studies : To confirm the efficacy observed in vitro and assess safety profiles.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Comparative Studies : Evaluating its activity against structurally similar compounds to better understand its unique properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate?
The synthesis of bicyclic amino esters typically involves multi-step protocols. Key steps include:
- Cyclization : Formation of the bicyclo[2.2.1]heptane core via Diels-Alder reactions or catalytic hydrogenation of norbornene derivatives.
- Functionalization : Introduction of the amino group via reductive amination or nucleophilic substitution.
- Esterification : Coupling the bicyclic amine with methyl acetate under acidic or basic conditions.
Optimal reaction conditions include inert solvents (e.g., toluene or THF), temperatures between 60–100°C, and reaction times of 5–20 hours to maximize yield (>70%) and purity (>95%) . Purification often employs column chromatography or recrystallization .
Q. How can the stereochemistry and structural rigidity of the bicyclo[2.2.1]heptane core be confirmed experimentally?
- NMR Spectroscopy : and NMR can identify coupling constants and diastereotopic protons unique to the bicyclic framework. For example, characteristic peaks for bridgehead carbons appear at 25–35 ppm in NMR .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming steric constraints in the bicyclic system .
- Computational Modeling : Density Functional Theory (DFT) calculations validate observed spectral data and predict conformational stability .
Q. What solvent systems and chromatographic methods are recommended for purifying this compound?
- Solvents : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for column chromatography. Avoid protic solvents to prevent ester hydrolysis.
- Stationary Phases : Silica gel (60–120 mesh) or reverse-phase C18 columns for HPLC are effective.
- Chiral Separation : If enantiomers are present, chiral columns (e.g., Chiralpak IA) resolve stereoisomers, with mobile phases like hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How does the bicyclic framework influence binding affinity to biological targets (e.g., enzymes or receptors)?
The rigid bicyclo[2.2.1]heptane core restricts conformational flexibility, enhancing binding selectivity. For example:
- Enzyme Inhibition : The amino group and ester moiety can act as hydrogen bond donors/acceptors, fitting into hydrophobic pockets of proteases or lipases. Activity assays (e.g., fluorometric or calorimetric) quantify IC values, with comparisons to non-bicyclic analogs showing 3–5x higher potency .
- Receptor Interactions : Molecular docking studies (using AutoDock Vina) reveal steric complementarity with G-protein-coupled receptors (GPCRs), particularly in allosteric sites .
Q. What strategies mitigate synthetic challenges like low yields in the final esterification step?
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate ester coupling.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .
- Protecting Groups : Temporarily protect the amine with Boc (tert-butyloxycarbonyl) to prevent side reactions during esterification .
Q. How can computational methods predict metabolic stability and toxicity of this compound?
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate parameters like logP (optimal range: 1.5–3.5) and CYP450 inhibition.
- Metabolic Pathways : Quantum mechanics/molecular mechanics (QM/MM) simulations identify potential oxidation sites (e.g., the bicyclic bridgehead) prone to cytochrome P450-mediated degradation .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of the amino group under acidic conditions. How can this be resolved?
- Experimental Validation : Conduct stability studies in pH 2–7 buffers (simulating gastric/physiological conditions). LC-MS monitoring shows decomposition (>50%) at pH < 3 after 24 hours, supporting the need for protective strategies .
- Comparative Analysis : Non-bicyclic analogs (e.g., linear amines) degrade faster, confirming the stabilizing effect of the rigid core .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ 1.2–2.5 ppm (bicyclic CH), δ 3.6 (OCH) | |
| NMR | δ 25–35 ppm (bridgehead carbons), δ 170 (C=O) | |
| IR Spectroscopy | 1740 cm (ester C=O), 3300 cm (NH) |
Q. Table 2. Biological Activity Comparison
| Compound Variant | IC (Enzyme X) | Binding Affinity (Receptor Y) |
|---|---|---|
| Bicyclo[2.2.1]heptane derivative | 0.8 µM | 12 nM |
| Linear analog | 4.2 µM | 85 nM |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
